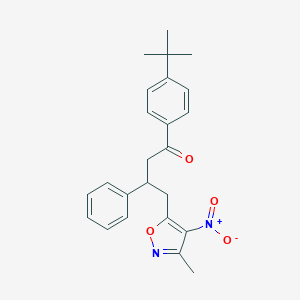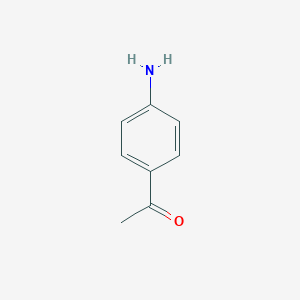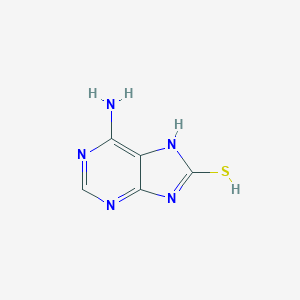![molecular formula C23H24N4OS B505680 5,5,13-trimethyl-N-(2-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B505680.png)
5,5,13-trimethyl-N-(2-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8,8-trimethyl-N-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple fused rings, including pyrano, pyrido, thieno, and pyrimidine systems. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
The synthesis of 2,8,8-trimethyl-N-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine can involve several steps, typically starting with the construction of the core heterocyclic systems. One common method involves the Dimroth rearrangement, which is a type of isomerization that involves the relocation of heteroatoms within the rings of condensed systems . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light . Industrial production methods would likely involve optimizing these conditions to maximize yield and purity.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential use as a therapeutic agent due to its unique structure and possible biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
類似化合物との比較
Similar compounds to 2,8,8-trimethyl-N-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine include other fused heterocyclic systems such as:
Indole derivatives: Known for their diverse biological activities.
Imidazole derivatives: Notable for their antimicrobial potential.
Thieno[3,2-d]pyrimidine derivatives: Studied for their therapeutic potential.
The uniqueness of 2,8,8-trimethyl-N-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine lies in its specific combination of fused rings and functional groups, which may confer distinct biological activities and chemical properties.
特性
分子式 |
C23H24N4OS |
|---|---|
分子量 |
404.5g/mol |
IUPAC名 |
5,5,13-trimethyl-N-(2-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine |
InChI |
InChI=1S/C23H24N4OS/c1-14-25-19-17-11-16-13-28-23(2,3)12-18(16)27-22(17)29-20(19)21(26-14)24-10-9-15-7-5-4-6-8-15/h4-8,11H,9-10,12-13H2,1-3H3,(H,24,25,26) |
InChIキー |
MEMDBMHUCAUIGH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=N1)NCCC3=CC=CC=C3)SC4=C2C=C5COC(CC5=N4)(C)C |
正規SMILES |
CC1=NC2=C(C(=N1)NCCC3=CC=CC=C3)SC4=C2C=C5COC(CC5=N4)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(3-chloro-4-methoxyanilino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B505598.png)
![N~1~-[2-(5-BROMO-2-HYDROXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE](/img/structure/B505599.png)


![1-[2-(Benzyloxy)phenyl]-4-{4-nitro-3-methyl-5-isoxazolyl}-3-phenyl-1-butanone](/img/structure/B505603.png)
![1-[4-(Benzyloxy)phenyl]-4-{4-nitro-3-methyl-5-isoxazolyl}-3-phenyl-1-butanone](/img/structure/B505605.png)
![7-(2-chlorophenyl)-3-methyl-5-phenyl-7,8-dihydro-6H-[1,2]oxazolo[4,5-b]azepine](/img/structure/B505608.png)
![5,7-bis(4-fluorophenyl)-3-methyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepine](/img/structure/B505609.png)
![6-Morpholin-4-ylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B505610.png)
![Dimethyl 12-(2-methylphenyl)-8-oxo-9,12-diazatricyclo[7.2.1.0~2,7~]dodeca-2,4,6,10-tetraene-10,11-dicarboxylate](/img/structure/B505611.png)



![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505624.png)
